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Compound of Interest

Compound Name: 5-Methylquinoxaline

Cat. No.: B1213170

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline (CAS: 13708-12-8) is a volatile, heterocyclic aromatic compound
recognized for its potent nutty, roasted, and cocoa-like flavor profile.[1] As a key flavoring
agent, it contributes significantly to the sensory characteristics of a wide array of food products,
including coffee, roasted nuts, and cocoa-based items.[1] This document provides detailed
application notes and experimental protocols for the effective use and analysis of 5-
methylquinoxaline in food systems.

Sensory & Physicochemical Properties

5-Methylquinoxaline is characterized by a distinct sensory profile and specific physical
properties that dictate its application in the food industry.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1213170?utm_src=pdf-interest
https://www.benchchem.com/product/b1213170?utm_src=pdf-body
https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski_and_Flatt)/Unit_IV_-_Special_Topics/28%3A_Biosignaling_-_Capstone_Volume_I/28.18%3A_Signal_Transduction_-_Taste_(Gustation)
https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski_and_Flatt)/Unit_IV_-_Special_Topics/28%3A_Biosignaling_-_Capstone_Volume_I/28.18%3A_Signal_Transduction_-_Taste_(Gustation)
https://www.benchchem.com/product/b1213170?utm_src=pdf-body
https://www.benchchem.com/product/b1213170?utm_src=pdf-body
https://www.benchchem.com/product/b1213170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property Description Source(s)
FEMA Number 3203 [2]
JECFA Number 798 [2]
Amber to amber-brown liquid
Appearance _ [3]
to solid
Nutty, toasted, roasted corn,
Odor [31[4]
coffee, burnt
Nutty, roasted peanut, yeasty,
Taste Y ) P Y Y [3]
corn chip
Melting Point 20-21 °C [4]
Boiling Point 120 °C at 15 mmHg [4]
Specific Gravity 1.131-1.135 @ 20°C [3]
N Freely soluble in water, organic
Solubility [2]

solvents, and oils

Regulatory Status

Generally Recognized as Safe
(GRAS) by FEMA. The Joint
FAO/WHO Expert Committee
on Food Additives (JECFA)
concluded that there is "no
safety concern at current levels
of intake when used as a

flavouring agent.”

[2](5]

Typical Usage Levels

0.1 - 10 ppm in finished

consumer products

[3]

Applications in the Food Industry

5-Methylquinoxaline is a versatile flavoring agent primarily used to impart or enhance nutty,

roasted, and toasted notes in various food products.
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Food Category

Specific Application

Desired Flavor Profile

Beverages

Coffee, hot chocolate, nut-

flavored liqueurs

Enhances roasted coffee
notes, adds depth to chocolate
flavor, provides a nutty

character.

Bakery & Confectionery

Cookies, cakes, chocolate

bars, nut-based fillings

Imparts a baked, roasted nut
flavor; complements cocoa and

vanilla notes.

Snack Foods

Roasted nuts, savory snacks,

popcorn

Intensifies the roasted flavor of
nuts and adds a savory,

toasted corn-chip nuance.

Dairy Products

Nut-flavored ice creams and

yogurts

Provides a consistent and

authentic nutty flavor profile.

Experimental Protocols
Protocol 1: Incorporation of 5-Methylquinoxaline into a
Food Matrix (Example: Shortbread Cookies)

This protocol outlines the steps for incorporating 5-methylquinoxaline into a solid food matrix.

Materials:

e 5-Methylquinoxaline solution (e.g., 0.1% in propylene glycol)

» Standard shortbread cookie dough ingredients (flour, butter, sugar)

 Digital scale

o Stand mixer with a paddle attachment

o Parchment paper

e Baking sheets
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e Oven
Procedure:

Preparation of the Flavoring Solution: Prepare a stock solution of 5-methylquinoxaline in a
food-grade solvent like propylene glycol or ethanol to ensure accurate dosing and uniform
distribution. For example, a 0.1% solution can be prepared by dissolving 100 mg of 5-
methylquinoxaline in 100 mL of propylene glycol.

Dough Preparation: Prepare the cookie dough according to a standard recipe. Let the dough
come to room temperature to ensure it is soft and easy to work with.[6]

Incorporation of Flavor: In a stand mixer, cream the butter and sugar until light and fluffy. Add
the 5-methylquinoxaline solution to the creamed butter and sugar mixture. A starting
concentration of 2 ppm (0.0002%) in the final product is recommended. Mix thoroughly to
ensure even distribution of the flavoring agent.

Completing the Dough: Gradually add the flour and other dry ingredients to the creamed
mixture and mix until a uniform dough is formed.[7]

Portioning and Baking: Portion the cookie dough into desired sizes and bake according to
the recipe's instructions.

Cooling and Storage: Allow the cookies to cool completely on a wire rack before packaging
to prevent moisture buildup.

Protocol 2: Sensory Evaluation of Food Products
Containing 5-Methylquinoxaline

This protocol describes a descriptive sensory analysis to evaluate the nutty and roasted
characteristics of a food product.

Panelist Selection and Training:

o Select 8-12 panelists screened for their ability to discriminate between different nutty and
roasted aromas and tastes.
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» Train panelists on the specific terminology and intensity scales to be used.[8] Provide
reference standards for different nutty and roasted notes (e.g., roasted almonds, toasted
bread, coffee).

Sample Preparation and Presentation:

o Prepare samples with varying concentrations of 5-methylquinoxaline (e.g., 0 ppm, 2 ppm, 5
ppm, 10 ppm) and a commercial reference product if available.

o Code samples with random three-digit numbers and present them in a randomized order to
each panelist.[9]

e Provide panelists with unsalted crackers and water to cleanse their palate between samples.

Evaluation Procedure:

Aroma Evaluation: Panelists will first evaluate the aroma of the sample, noting the intensity
of "overall nutty," "roasted,” and any specific nutty characteristics (e.g., "almond," "hazelnut").

o Flavor Evaluation: Panelists will then taste the sample, evaluating the intensity of the same
attributes perceived retronasally.

o Scoring: Panelists will rate the intensity of each attribute on a 15-point unstructured line
scale, anchored with "low" and "high" at each end.

o Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal
Component Analysis) to determine significant differences between samples.

Protocol 3: Quantification of 5-Methylquinoxaline in a
Food Matrix using Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of 5-methylquinoxaline
from a solid food matrix.

Instrumentation and Materials:
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o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e Headspace Solid-Phase Microextraction (HS-SPME) autosampler and fibers (e.qg.,
DVB/CAR/PDMS)

e Headspace vials (20 mL)

e Analytical balance

o 5-Methylquinoxaline analytical standard

« Internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12)
¢ Methanol (HPLC grade)

o Water (deionized)

Sample Preparation:

Homogenization: Cryogenically grind the food sample (e.g., cookies) to a fine, homogenous
powder.[10]

» Extraction: Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
[10]

« Internal Standard Spiking: Add a known amount of the internal standard solution to each
sample vial.

o Equilibration: Seal the vials and place them in the HS-SPME autosampler. Equilibrate the
samples at 60°C for 15 minutes.

o SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at
60°C.

GC-MS Analysis:

e Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1213170?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Pyrazine_Concentrations_in_Arabica_and_Robusta_Coffee_Varieties.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Pyrazine_Concentrations_in_Arabica_and_Robusta_Coffee_Varieties.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

e Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min,
and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in
Selected lon Monitoring (SIM) mode, monitoring characteristic ions for 5-methylquinoxaline
(e.g., m/z 144, 117, 90) and the internal standard.

Quantification:

o Prepare a calibration curve by analyzing standard solutions of 5-methylquinoxaline with a
fixed concentration of the internal standard.

o Calculate the concentration of 5-methylquinoxaline in the samples based on the ratio of the
peak area of the analyte to the peak area of the internal standard.

Signaling Pathways and Visualization

The perception of 5-methylquinoxaline's flavor is a complex process involving both the
gustatory (taste) and olfactory (smell) systems. The "nutty" and "roasted" characteristics are
primarily detected by olfactory receptors, while it may also contribute to the umami (savory)
taste sensation.

Olfactory Signal Transduction

The aroma of 5-methylquinoxaline is detected by olfactory receptor neurons in the nasal
cavity. This process is mediated by G-protein coupled receptors (GPCRS).
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Olfactory Neuron Membrane
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Caption: Olfactory signal transduction pathway for aroma perception.

Umami Taste Signal Transduction

The savory aspect of 5-methylquinoxaline may interact with umami taste receptors, which are
also GPCRs.

Taste Receptor Cell Membrane

Click to download full resolution via product page

Caption: Umami taste signal transduction pathway.

Conclusion
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5-Methylquinoxaline is a valuable flavoring agent for creating and enhancing nutty and
roasted flavor profiles in a variety of food products. The provided protocols offer a framework
for its application, sensory evaluation, and analytical quantification. Understanding the
underlying signaling pathways of taste and aroma perception can further aid in the
development of innovative and appealing food products. Researchers and developers are
encouraged to adapt these protocols to their specific product matrices and analytical
capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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